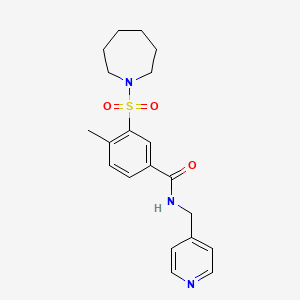
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied extensively due to its unique properties and potential applications in various fields of research. In
作用機序
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide involves the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory mediators such as cytokines and prostaglandins. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting a potential use in the treatment of cancer.
実験室実験の利点と制限
The advantages of using 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide in lab experiments include its unique properties and potential applications in various fields of research. This compound has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of autoimmune diseases. Additionally, this compound has been studied for its potential use in the treatment of cancer.
The limitations of using this compound in lab experiments include the potential for side effects and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are many future directions for the study of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide. One potential direction is the further study of its anti-inflammatory properties and potential use in the treatment of autoimmune diseases. Additionally, this compound could be studied further for its potential use in the treatment of cancer, with a focus on understanding its mechanism of action and potential side effects. Further research could also explore the potential applications of this compound in other fields of scientific research, such as neuroscience or microbiology.
合成法
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide involves the reaction of 4-methyl-N-(pyridin-4-ylmethyl)benzamide with azepane-1-sulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. This compound has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of autoimmune diseases. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-6-7-18(20(24)22-15-17-8-10-21-11-9-17)14-19(16)27(25,26)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXIOSVMSIVTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
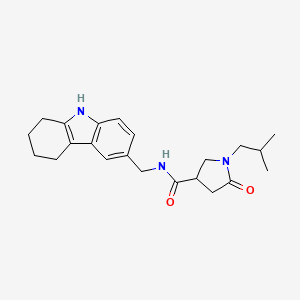
![ethyl 5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5421031.png)
![3,4-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5421038.png)
![2,4-dimethoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5421044.png)
![8-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5421046.png)
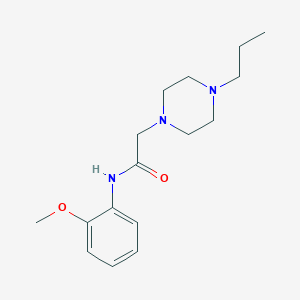
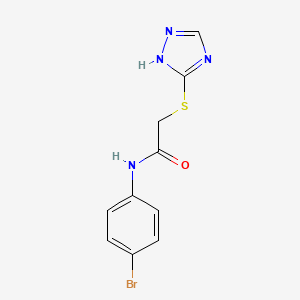
![1-[4-(hexyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5421077.png)
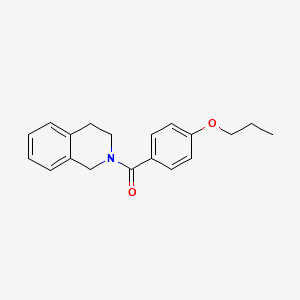
![N-(4-ethoxyphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5421100.png)
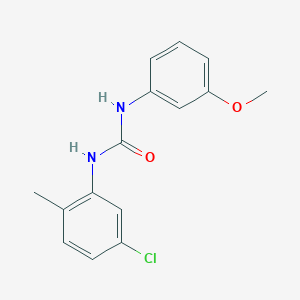
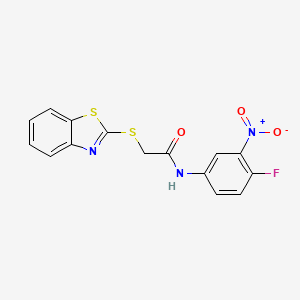
![2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline](/img/structure/B5421124.png)
![N-methyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5421130.png)
